3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone
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Overview
Description
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone is a heterocyclic compound that contains a thioxo group and an imidazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone typically involves the reaction of 4-chlorobenzaldehyde with thiourea and methylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-imidazolidinone: Unique due to the presence of both a thioxo group and an imidazolidinone ring.
3-(4-chlorophenyl)-1-methyl-2-oxo-4-imidazolidinone: Similar structure but contains an oxo group instead of a thioxo group.
3-(4-chlorophenyl)-1-methyl-2-thioxo-4-thiazolidinone: Contains a thiazolidinone ring instead of an imidazolidinone ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-12-6-9(14)13(10(12)15)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVNZLPWCLCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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